molecular formula C17H19N3 B3852937 N-(4-isopropylbenzyl)-1H-indazol-5-amine

N-(4-isopropylbenzyl)-1H-indazol-5-amine

Cat. No.: B3852937
M. Wt: 265.35 g/mol
InChI Key: LCAWLDLWIRTEFI-UHFFFAOYSA-N
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Description

N-(4-isopropylbenzyl)-1H-indazol-5-amine is a chemical compound of significant interest in organic and medicinal chemistry research. Its molecular structure incorporates a 1H-indazol-5-amine scaffold, a privileged heterocycle known to possess diverse biological activities and frequently explored in drug discovery efforts . The compound is further functionalized with a 4-isopropylbenzyl group, a moiety present in various synthetic intermediates and biologically active molecules . Researchers utilize this and related structures as key building blocks for the synthesis of more complex molecules or to study structure-activity relationships (SAR). The indazole core is a subject of investigation in numerous pharmacological areas, making derivatives like this one valuable for developing novel therapeutic agents. This product is intended for use in controlled laboratory research settings only. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for personal consumption. All chemicals should be handled exclusively by qualified and trained research professionals.

Properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-12(2)14-5-3-13(4-6-14)10-18-16-7-8-17-15(9-16)11-19-20-17/h3-9,11-12,18H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAWLDLWIRTEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-isopropylbenzyl)-1H-indazol-5-amine with analogous indazole derivatives, focusing on structural features, synthesis routes, physicochemical properties, and biological activities.

Structural Analogues

2.1.1. N-(2-Chloropyrimidin-4-yl)-1H-indazol-5-amine
  • Structure : Substituted with a 2-chloropyrimidinyl group instead of 4-isopropylbenzyl.
  • Synthesis: Prepared via nucleophilic substitution between 1H-indazol-5-amine and 2,4-dichloropyrimidine in ethanol with triethylamine .
  • Lower logP compared to the isopropylbenzyl derivative may reduce membrane permeability but improve aqueous solubility.
  • Activity : Used in kinase inhibitors (e.g., Example 19 in demonstrates coupling with boronic acids for Suzuki reactions to generate anticancer candidates) .
2.1.2. N-[1-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1H-indazol-5-amine
  • Structure : Features a thiazole-containing substituent.
  • Properties : Molecular weight = 258.34 g/mol. The thiazole ring enables π-π stacking and dipole interactions. Lower molecular weight may enhance metabolic stability compared to bulkier substituents .
2.1.3. N-(4-(4-(Trifluoromethoxy)phenyl)pyrimidin-2-yl)-1H-indazol-5-amine
  • Structure : Includes a trifluoromethoxy-phenylpyrimidine group.
  • Properties: The trifluoromethoxy group is electron-withdrawing, enhancing metabolic stability and altering electronic distribution. This compound (ALL0-2) is noted for kinase inhibition and is used in high-throughput screening .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituent logP (Predicted) Solubility Profile
This compound ~279.35 4-isopropylbenzyl High (~3.5) Low aqueous solubility
N-(2-Chloropyrimidin-4-yl)-1H-indazol-5-amine 245.67 Chloropyrimidinyl Moderate (~2.8) Moderate aqueous solubility
N-[1-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1H-indazol-5-amine 258.34 Thiazole-ethyl Moderate (~2.5) Improved solubility
N-(4-(Trifluoromethoxy)phenyl)pyrimidin-2-yl)-1H-indazol-5-amine ~375.32 Trifluoromethoxy-pyrimidinyl High (~3.2) Low solubility

Notes:

  • The 4-isopropylbenzyl group increases hydrophobicity, favoring tissue penetration but complicating formulation.
  • Pyrimidine and thiazole derivatives balance solubility and permeability through polar interactions .

Q & A

Q. What are the recommended synthetic routes for N-(4-isopropylbenzyl)-1H-indazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 1H-indazol-5-amine with a substituted benzyl halide (e.g., 4-isopropylbenzyl chloride) under nucleophilic aromatic substitution conditions. Key steps include:

  • Base selection : Triethylamine (TEA) or K2_2CO3_3 is used to deprotonate the amine and drive the reaction .
  • Solvent system : Ethanol or DCM is preferred for solubility and reactivity .
  • Temperature : Reflux (80–100°C) improves reaction kinetics but may increase side products .

Q. Example Protocol :

Combine 5-aminoindazole (1 eq), 4-isopropylbenzyl chloride (1.2 eq), and TEA (3 eq) in ethanol.

Reflux for 6–12 hours.

Purify via column chromatography (PE:EA = 3:1).

Yield Optimization : Higher equivalents of benzyl halide (1.5 eq) and microwave-assisted synthesis (140°C, 20 min) can improve yields to >70% .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., isopropylbenzyl CH2_2 at δ ~4.5 ppm; indazole aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+^+ expected at m/z 280.18 (C17_{17}H20_{20}N3_3) .
  • X-ray Crystallography : Resolves 3D structure and validates stereochemistry if crystalline .

Q. Purity Assessment :

  • HPLC : >95% purity using a C18 column (MeCN:H2_2O gradient) .
  • TLC : Rf_f ~0.4 (silica gel, PE:EA = 1:1) .

Q. How does the indazole core influence the compound’s reactivity in further functionalization?

Methodological Answer: The indazole NH (position 1) and amine (position 5) are key reactive sites:

  • NH Protection : Boc2_2O or Fmoc-Cl protects the indazole NH for selective functionalization .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., pyrimidines) at position 5 require Pd(dppf)Cl2_2 catalysis .
  • Electrophilic Substitution : Nitration or halogenation at position 3/7 is feasible but may require directing groups .

Advanced Research Questions

Q. How can conflicting biological activity data for indazole derivatives be resolved?

Methodological Answer: Contradictions often arise from assay conditions or impurities:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50_{50} in anticancer assays) .
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., dehalogenated intermediates) .
  • Target Engagement Studies : SPR or ITC confirms direct binding to proposed targets (e.g., kinases) .

Case Study : A 2023 study found N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine exhibited anticancer activity (IC50_{50} = 1.2 μM) only after HPLC purification (>99% purity) .

Q. What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Test degradation in buffers (pH 2–9) via UV-Vis or LC-MS. Indazole derivatives are prone to hydrolysis at pH >8 .
  • Light/Temperature : Store at -20°C in amber vials; lyophilization improves long-term stability .
  • Prodrug Design : Acetylation of the amine enhances plasma stability (e.g., 80% intact after 24 hours) .

Q. How can computational modeling guide the design of this compound analogs?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., PARP-1; ΔG < -8 kcal/mol suggests strong affinity) .
  • QSAR Models : Correlate substituent hydrophobicity (logP) with activity; isopropyl groups enhance membrane permeability (clogP ~3.5) .
  • MD Simulations : Assess conformational flexibility in solvent (e.g., 100 ns trajectories in GROMACS) .

Q. What are the methodological challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Catalyst Load Reduction : Replace Pd(dppf)Cl2_2 (0.1 eq) with cheaper Pd/C (0.05 eq) in flow reactors .
  • Byproduct Mitigation : Optimize Boc protection to minimize dimerization (<5% by GC-MS) .
  • Green Chemistry : Switch to 2-MeTHF (biodegradable) instead of DCM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-isopropylbenzyl)-1H-indazol-5-amine
Reactant of Route 2
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N-(4-isopropylbenzyl)-1H-indazol-5-amine

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